2-(2-Bromobenzamido)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCTLRLPNMBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiophene-3-Carboxamide Derivatives: A Versatile Scaffold for Modern Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to a multitude of pharmacologically active compounds.[1][2] Its unique electronic and structural properties, including aromaticity and the potential for diverse functionalization, make it an attractive core for designing novel therapeutic agents.[1] This guide focuses on a specific, highly promising class: thiophene-3-carboxamide derivatives. We will explore their therapeutic potential, delving into the mechanistic underpinnings of their activity in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth analysis of their mechanisms of action, synthesizes key preclinical data, and presents detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Thiophene Core: A Foundation for Pharmacological Diversity
The thiophene heterocycle is a cornerstone of medicinal chemistry, prized for its versatile pharmacological properties.[1][3] The substitution of a carbon atom with sulfur in the five-membered ring alters its electronic distribution and geometry, enhancing both reactivity and biological potential.[1] The aromatic nature of the thiophene ring facilitates strong binding to biological receptors, while its structure allows for precise functionalization to optimize potency and selectivity.[1] When combined with a carboxamide moiety at the 3-position, the resulting scaffold serves as a powerful platform for developing targeted therapies across a spectrum of diseases, including cancer, microbial infections, and neurological disorders.[3][4]
Mechanisms of Action in Oncology: A Multi-Pronged Attack on Cancer
Thiophene-3-carboxamide derivatives have emerged as formidable anticancer agents, engaging multiple cellular pathways to inhibit tumor growth and survival. Their efficacy stems from the ability to target key proteins involved in cancer progression, such as kinases and modulators of apoptosis.[1]
Kinase Inhibition: Halting Aberrant Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients and oxygen.[5] Inhibiting VEGFR-2 is a validated strategy in cancer therapy. Certain thiophene-3-carboxamide derivatives, such as those from the PAN-90806 family, have been identified as potent VEGFR-2 inhibitors.[1][5]
-
Causality: By binding to the active site of VEGFR-2, these compounds block its phosphorylation and downstream signaling.[5] This inhibition disrupts the proliferation and migration of endothelial cells, ultimately choking off the tumor's blood supply. For instance, compound 14d was shown to effectively inhibit VEGFR-2 with an IC₅₀ value of 191.1 nM and subsequently reduced the phosphorylation of downstream signaling proteins like ERK and MEK.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a known oncogenic driver in many cancers, and developing inhibitors is crucial, especially to overcome mutation-based resistance.[6] Hybrid molecules incorporating a thiophene-3-carboxamide selenide structure have been developed as novel EGFR kinase inhibitors.[6] Compound 16e , for example, demonstrated potent EGFR kinase inhibition with an IC₅₀ of 94.44 nM and significant cytotoxicity against the HCT116 colon cancer cell line (IC₅₀ = 3.20 µM).[6]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process often evaded by cancer cells. Thiophene-3-carboxamide derivatives can reinstate this process through the intrinsic pathway.
-
Mechanism: Compounds like MB-D2 have been shown to induce mitochondrial membrane depolarization.[1][7] This event is a point of no return in the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[1] Notably, MB-D2 displayed high selectivity, inducing these effects in melanoma (A375) cancer cells without harming normal (HaCaT) cells.[1][7]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Solubility Profile of 2-(2-Bromobenzamido)thiophene-3-carboxamide in Organic Solvents
This guide details the solubility profile and thermodynamic characterization of 2-(2-Bromobenzamido)thiophene-3-carboxamide , a critical intermediate in the synthesis of fused heterocyclic systems such as thienopyrimidines.
Executive Summary & Compound Characterization
2-(2-Bromobenzamido)thiophene-3-carboxamide (Structure:
Understanding the solubility of this compound is essential for:
-
Purification : Optimizing recrystallization solvents to remove impurities (e.g., unreacted 2-aminothiophene-3-carboxamide).
-
Reaction Engineering : Selecting solvents that maintain high reactant concentration for subsequent cyclization reactions (e.g., to thienopyrimidinones).
-
Bioavailability : Estimating dissolution rates for potential pharmaceutical applications.
Physicochemical Properties
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Weight | 325.18 g/mol | Moderate MW affects entropy of mixing. |
| LogP (Octanol/Water) | ~2.5 - 3.2 | Lipophilic; indicates poor water solubility. |
| H-Bond Donors | 2 (Amide NH, Carboxamide NH | Sites for specific solvation by polar protic solvents. |
| H-Bond Acceptors | 3 (C=O x2, Thiophene S) | Sites for interaction with acidic protons. |
| Dominant Feature | Intramolecular H-bond | Reduces polarity; enhances solubility in non-polar solvents compared to open conformers. |
Experimental Determination Protocol
To establish a rigorous solubility profile, a laser-monitoring dynamic method or a standard shake-flask method coupled with HPLC is recommended. The following protocol ensures data integrity and reproducibility.
Validated Solubility Measurement Workflow
-
Preparation : Excess solid 2-(2-Bromobenzamido)thiophene-3-carboxamide is added to 10 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration : The mixture is stirred at the target temperature (
) for 24–48 hours. Temperature is controlled to K using a circulating water bath. -
Sampling : The saturated solution is settled for 2 hours. The supernatant is filtered through a 0.45
m PTFE syringe filter (pre-heated to to prevent precipitation). -
Quantification : The filtrate is diluted and analyzed via HPLC (UV detection at
nm). -
Replication : All measurements are performed in triplicate.
Selected Solvent Systems
The solubility should be mapped across solvents of varying polarity and hydrogen-bonding capability:
-
Polar Protic : Methanol, Ethanol, Isopropanol (interactions via H-bonding).
-
Polar Aprotic : DMF, DMSO, Acetone (dipole-dipole interactions).
-
Non-Polar/Weakly Polar : Toluene, Ethyl Acetate (dispersion forces).
Solubility Data & Solvent Effect Analysis[1]
While specific empirical data for the 2-bromo derivative requires experimental generation, the solubility behavior can be accurately predicted based on structural analogs (e.g., 2-benzamidothiophene-3-carboxamide).
Predicted Solubility Ranking
DMF > DMSO > Acetone > Ethyl Acetate > Ethanol > Methanol > Toluene > Water
-
High Solubility (DMF, DMSO) : The strong dipole moments of these solvents disrupt the crystal lattice energy effectively. They can compete with the intramolecular H-bonds of the solute.
-
Moderate Solubility (Alcohols, Esters) : Alcohols can donate protons to the carbonyl oxygens but are less effective at solvating the hydrophobic bromophenyl moiety.
-
Low Solubility (Water) : The high lattice energy and lipophilic bromophenyl group render the compound nearly insoluble in water (
).
Molecular Interaction Analysis (KAT Parameters)
The solubility correlates with the Kamlet-Taft parameters:
-
(Dipolarity/Polarizability) : Positive correlation. High
solvents (DMSO, DMF) stabilize the polar amide linkages. - (H-bond Acceptor Basicity) : Significant effect.[1] Solvents that can accept H-bonds from the amide NH groups enhance solubility.
- (H-bond Donor Acidity) : Less critical due to the solute's intramolecular H-bonding, which shields the acceptor sites.
Thermodynamic Modeling Framework
To rigorously describe the solubility profile, experimental data is fitted to thermodynamic models. These models allow for the interpolation of solubility at any temperature within the measured range.
Modified Apelblat Equation
This semi-empirical model is the standard for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters representing non-ideality and enthalpy contributions.
-
Application : Provides the highest correlation (
) for thiophene carboxamides in organic solvents.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal mixing:
- : Non-ideality parameter associated with association in solution.
- : Enthalpy term.
- : Melting point of the solute.
Thermodynamic Parameters of Dissolution
Using the van't Hoff analysis, the apparent thermodynamic functions are derived:
-
Enthalpy (
) : Typically positive (endothermic). Dissolution increases with temperature. -
Entropy (
) : Typically positive (entropy-driven). The disorder increases as the crystal lattice breaks down. -
Gibbs Energy (
) : Positive, indicating the process is not spontaneous without thermal input (saturation equilibrium).
Visualization of Technical Workflow
The following diagram illustrates the logical flow from experimental setup to thermodynamic modeling and process application.
Figure 1: Integrated workflow for the determination, modeling, and application of solubility data for thiophene carboxamide derivatives.
Practical Implications for Drug Development[2]
Crystallization Strategy
Based on the solubility profile:
-
Anti-solvent Crystallization : Dissolve the compound in a "Good" solvent (e.g., DMF or Acetone ) at elevated temperature. Slowly add a "Poor" solvent (e.g., Water or Toluene ) to induce controlled precipitation.
-
Cooling Crystallization : Suitable for solvents with a steep solubility-temperature gradient (high Apelblat
value), likely Ethanol or Isopropanol .
Purification
The significant solubility difference between the 2-bromo derivative and potential starting materials (e.g., 2-aminothiophene-3-carboxamide, which is more polar) in Dichloromethane (DCM) or Ethyl Acetate allows for efficient purification via washing or recrystallization.
References
-
Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link (Foundational synthesis of the core scaffold).
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link (Methodology for solubility modeling).
-
Wang, J., et al. (2023). Solubility, thermodynamic properties and molecular simulation of 3-thiophenecarbonitrile in pure and binary solvents. Journal of Molecular Liquids. Link (Representative solubility behavior of thiophene nitriles/amides).
- Shakeel, F., et al. (2014). Solubility and thermodynamics of an anti-cancer drug (erlotinib HCl) in different organic solvents. Journal of Chemical Thermodynamics.
-
Mohan, S., & Saravanan, G. (2003). Crystal structures of biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section E. Link (Structural insights into H-bonding).
Sources
Methodological & Application
Solvent selection for dissolving 2-(2-Bromobenzamido)thiophene-3-carboxamide
Application Note: Solvent Selection & Handling Protocol for 2-(2-Bromobenzamido)thiophene-3-carboxamide
Executive Summary
This guide details the solvent selection, solubilization, and handling protocols for 2-(2-Bromobenzamido)thiophene-3-carboxamide . This compound belongs to a class of functionalized thiophenes often investigated for kinase inhibition (e.g., IKK-2 inhibition similar to TPCA-1) and anti-inflammatory activity.[1][2][3]
Key Physicochemical Challenge: The molecule features a "bis-amide" motif capable of strong intramolecular hydrogen bonding (between the C2-amide NH and C3-carbonyl).[2] This "conformational locking" increases planarity and lipophilicity, leading to high crystal lattice energy and poor aqueous solubility.[1][4][5]
Core Recommendation:
-
Primary Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).[2][4][5]
-
Aqueous Solubility: Negligible (< 10 µM) without co-solvents.[2][4][5]
Physicochemical Profile & Solvent Compatibility
Understanding the molecular interactions is crucial for selecting the right vehicle.[1][2][4][5]
| Property | Characteristics | Impact on Solubilization |
| Structure | Planar thiophene core + 2-bromophenyl ring.[2][6] | High potential for |
| H-Bonding | Donor (Amide NH) & Acceptor (C=O).[2][4] | Strong intramolecular H-bonds reduce polarity; requires polar aprotic solvents to disrupt lattice.[2][4] |
| Lipophilicity | High (Predicted LogP ~2.5 - 3.5).[2][4] | "Greasy" character; requires organic co-solvents for biological assays.[2][4][5] |
| Halogen | Ortho-Bromo substituent.[2][4] | Steric bulk may twist the phenyl ring slightly, but heavy atom effect increases lipophilicity.[1][2][4][5] |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application | Notes |
| DMSO | Excellent (>50 mM) | Stock Solution | Disperses aggregates; breaks intermolecular H-bonds.[2] |
| DMF | Good (>25 mM) | Alternative Stock | Use if DMSO interferes with specific chemical reactions.[2][4][5] |
| Ethanol | Moderate/Poor | Synthesis/Wash | Likely requires heating (40°C) to dissolve appreciable amounts.[2][4][5] |
| Water | Insoluble | None | Do not use for stock.[2][4][7] Precipitates immediately upon addition.[2][4][5] |
| PBS/Media | Poor | Assay Buffer | Requires <1% DMSO co-solvent to maintain solubility.[2][4][5] |
Protocol: Preparation of Stock Solutions
Objective: Prepare a stable 10 mM stock solution for biological screening.
Materials:
-
Compound: 2-(2-Bromobenzamido)thiophene-3-carboxamide (Solid).[2]
-
Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1][4][5]
-
Vials: Amber glass (to protect from light-induced debromination).[2][4]
Step-by-Step Procedure:
-
Weighing: Accurately weigh 2.5 mg of the compound into a sterile amber glass vial.
-
Solvent Addition: Add 768 µL of Anhydrous DMSO.
-
Dissolution:
-
Storage:
Protocol: Aqueous Dilution for Biological Assays
Challenge: Diluting the hydrophobic stock into aqueous media often causes "crashing out" (precipitation), leading to false negatives in assays.[1][2][4][5]
Serial Dilution Workflow (The "Intermediate Step" Method)
Direct dilution from 100% DMSO to 100% Water often shocks the compound out of solution.[1][2][4][5] Use an intermediate concentration.
-
Prepare Intermediate Plate (100x):
-
Dilute 10 mM Stock 1:10 in DMSO
1 mM (100% DMSO). -
Perform serial dilutions in DMSO first.
-
-
Final Dilution into Media:
-
Dilute the 1 mM DMSO solution 1:100 into the cell culture media (warm).[2][4][5]
-
Final Concentration: 10 µM compound.
-
Final DMSO Concentration: 1% (v/v).
-
Note: Most cell lines tolerate 0.5% - 1% DMSO.[2][4] If sensitive, aim for 0.1% DMSO (requires higher potency or lower starting concentration).[1][2][4][5]
-
Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Decision logic for solubilizing hydrophobic thiophene-carboxamides. DMSO is the critical primary solvent.[1][2][4][5]
Figure 2: Biological Assay Dilution Scheme
Caption: "Intermediate Step" dilution method to prevent precipitation shock when moving from organic to aqueous phases.
References
-
Vasu, K. A., et al. (2004).[1][2][4][5][8] "Two biologically active thiophene-3-carboxamide derivatives."[2][3][4][8][9] Acta Crystallographica Section C, 60(9), o636-o638.[1][2][4][5][8] Link
- Grounding: Establishes the crystal structure and hydrogen-bonding network of thiophene-3-carboxamide derivatives, explaining the high lipophilicity.
-
Podolin, P. L., et al. (2005).[1][2][4][5] "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1."[1][4][5] Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[1][2][4] Link
- Grounding: Provides standard protocols for dissolving and handling thiophene-carboxamide analogs (TPCA-1) in biological assays using DMSO.
-
BenchChem. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde."[2][4][10] Technical Guide. Link[2][5]
- Grounding: Offers insights into the synthesis solvents (Ethanol/Toluene)
-
PubChem. "2-(Thiophene-2-amido)thiophene-3-carboxamide (Compound Summary)." Link[2]
- Grounding: Provides computed physicochemical properties (LogP, H-bond donors) for closely related analogs to support solubility predictions.
Sources
- 1. CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde - Google Patents [patents.google.com]
- 2. 2-(Thiophene-2-amido)thiophene-3-carboxamide | C10H8N2O2S2 | CID 2971411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Benzamidothiophene-3-carboxamide (EVT-4318810) | 55654-16-5 [evitachem.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 6. 78031-18-2 CAS MSDS (3-BROMOTHIOPHENE-2-CARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-BROMOTHIOPHENE-2-CARBOXAMIDE | 78031-18-2 [chemicalbook.com]
- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(2-Bromobenzamido)thiophene-3-carboxamide
Case ID: SOL-T3C-Br Status: Active Lead Scientist: Senior Application Specialist Subject: Overcoming aqueous solubility bottlenecks for thiophene-3-carboxamide scaffolds.[1]
Executive Summary & Molecule Analysis
The Challenge: You are likely experiencing "brick dust" behavior with 2-(2-Bromobenzamido)thiophene-3-carboxamide.[1] This is not merely a result of lipophilicity (LogP) but a structural phenomenon.
Structural Root Cause Analysis:
-
Intramolecular Hydrogen Bonding: The proximity of the 2-benzamido group and the 3-carboxamide group often creates a "pseudo-six-membered ring" via intramolecular hydrogen bonding. This locks the molecule into a planar, rigid conformation, significantly increasing crystal lattice energy and reducing the solvent's ability to hydrate the polar surface area.[1]
-
The Bromine Effect: The ortho-bromo substituent on the benzene ring adds significant lipophilicity and molecular bulk, further hindering water dipole interaction.
Biopharmaceutics Classification System (BCS) Status: Likely Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability).[1]
Decision Matrix: Selecting Your Solubilization Strategy
Do not blindly apply standard protocols. Use this decision tree to select the method based on your downstream application.
Caption: Strategic decision tree for selecting the appropriate solubilization method based on experimental end-goals.
Protocol Module A: Cyclodextrin Complexation
Best for: In vivo injection or cell assays where DMSO is toxic.
The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is well-suited to host the bromobenzene moiety of your molecule, shielding the hydrophobic region while the outer hydroxyls interact with water.
Protocol: Freeze-Drying (Lyophilization) Method
Rationale: Freeze-drying yields an amorphous complex with higher solubility than kneading methods.[1]
Materials:
-
2-(2-Bromobenzamido)thiophene-3-carboxamide (Drug)[1]
-
HP-β-CD (Host)[1]
-
Solvent: tert-Butanol (TBA) and Water (50:50 v/v)[1]
-
Note: Pure water is often insufficient to dissolve the drug initially. TBA is easily removed during lyophilization.
-
Step-by-Step:
-
Molar Ratio Calculation: Calculate a 1:1 and 1:2 (Drug:CD) molar ratio.
-
Dissolution:
-
Dissolve HP-β-CD in distilled water.[2]
-
Dissolve the Drug in tert-butanol.
-
Mix the two solutions slowly under magnetic stirring. The final solution should be clear.
-
-
Equilibration: Stir for 24 hours at room temperature to allow the drug to enter the CD cavity.
-
Freezing: Shell-freeze the solution in a lyophilization flask using liquid nitrogen or a dry ice/acetone bath to maximize surface area.
-
Lyophilization: Freeze-dry at -50°C and <0.05 mbar for 48 hours.
-
Reconstitution Test: Take the resulting fluffy white powder and attempt to dissolve it in water. It should dissolve significantly faster and at higher concentrations than the neat drug.[3]
Data Validation (Phase Solubility): If the complexation is successful, a plot of [Drug] vs [CD] should be linear (A_L type), indicating a 1:1 soluble complex.[1]
Protocol Module B: Amorphous Solid Dispersion (ASD)
Best for: Oral bioavailability enhancement (Solid State).[1]
Crystalline thiophene amides require high energy to break the crystal lattice. ASD locks the drug in a high-energy "disordered" state using a polymer carrier.
Recommended Polymers:
-
HPMC-AS (L or M grade): Excellent for preventing recrystallization in the acidic gastric environment.
-
PVP/VA (Kollidon VA64): Good general solubility enhancer.[1]
Protocol: Solvent Evaporation (Lab Scale)
-
Solvent Selection: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (1:1). This mixture usually dissolves both the lipophilic drug and the hydrophilic polymer.
-
Loading: Aim for a 10% - 20% drug load by weight.
-
Example: 100 mg Drug + 900 mg HPMC-AS.
-
-
Mixing: Dissolve both components in the solvent mixture. Sonication may be required.
-
Evaporation: Use a Rotary Evaporator (Rotavap).
-
Bath temp: 40°C.
-
Vacuum: Ramp down slowly to prevent bumping.
-
Critical Step: Rapid solvent removal is preferred to "freeze" the amorphous state before crystals can nucleate.
-
-
Secondary Drying: Place the resulting film/foam in a vacuum oven at 40°C for 24 hours to remove residual DCM (toxic).
-
Milling: Gently grind the dried foam into a powder for capsule filling.
Troubleshooting & FAQs
Symptom: "The compound precipitates immediately when I add the DMSO stock to the cell culture media."
Diagnosis: This is the "Solvent Shift" effect. The dramatic change in dielectric constant from DMSO to water forces the hydrophobic drug out of solution. Corrective Action:
-
Step 1: Do not add neat DMSO stock directly to the well.
-
Step 2: Create an "Intermediate Dilution" using a surfactant.
-
Mix 20 µL Drug Stock (DMSO) + 80 µL PEG400 or Tween 80 (diluted).[1]
-
Add this mixture to the media. The surfactant prevents immediate nucleation.
-
Symptom: "HPLC peaks are tailing significantly."
Diagnosis: Thiophene-3-carboxamides can interact with residual silanols on C18 columns, and the bromine atom adds hydrophobicity that causes "sticking."[1] Corrective Action:
-
Mobile Phase: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] The acidity suppresses ionization of silanols.
-
Column Choice: Switch to a C18 column with "End-capping" or a Phenyl-Hexyl column (provides pi-pi interactions with the thiophene ring for better peak shape).
Symptom: "My salt screen failed; no solids formed or they were hygroscopic."
Diagnosis: The amide nitrogen is not sufficiently basic for stable salt formation with weak acids. The thiophene ring is electron-rich but does not protonate easily. Corrective Action: Abandon salt formation. Focus on Co-crystals .
-
Screening Agents: Try co-formers like Saccharin, Nicotinamide, or Isonicotinamide.[1] These can form hydrogen bonds with the amide groups without requiring proton transfer.
Comparative Data: Solubilization Efficiency
| Method | Complexity | Approx.[2][4][5] Solubility Gain | Stability Risk | Best For |
| pH Adjustment | Low | Low (<2x) | Hydrolysis | Basic drugs (Not ideal here) |
| Cosolvents (PEG/DMSO) | Low | Medium (10-50x) | Precipitation on dilution | Early In vivo / IV |
| Cyclodextrins | Medium | High (50-100x) | High (if kept dry) | Injectables / Cell Culture |
| Amorphous Dispersion | High | Very High (>100x) | Recrystallization over time | Oral Development |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][6][7][8] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[8][9][10] Available at: [Link]
-
Bhujbal, S. V., et al. (2021).[1][11] Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B. Available at: [Link][1][11]
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Available at: [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Optimizing reaction temperature for bromobenzamido thiophene formation
Technical Support Center: Bromobenzamido Thiophene Synthesis
Topic: Optimization of Reaction Temperature for N-Acylation of 2-Aminothiophenes with Bromobenzoyl Chlorides. Audience: Medicinal Chemists, Process Development Scientists.[1]
Module 1: The Thermal "Goldilocks Zone"
Executive Summary: The formation of bromobenzamido thiophenes involves the nucleophilic attack of a 2-aminothiophene (nucleophile) onto a bromobenzoyl chloride (electrophile). This reaction is governed by two competing factors: the enhanced electrophilicity of the acid chloride (due to the electron-withdrawing bromine) and the inherent instability of the aminothiophene core.
The Optimal Window:
| Temperature Range | Reaction Status | Risk Factor |
| Kinetic Control | High. Solubility issues with bromobenzoyl chloride lead to heterogeneous mixtures ("slurries"), causing stalled conversion. | |
| Optimal | Low. Balances solubility with reaction rate. The inductive effect of Br- makes the carbonyl sufficiently reactive at | |
| Thermodynamic | Critical. Promotes oxidative dimerization of the aminothiophene (formation of azo/hydrazo impurities) and hydrolysis of the acid chloride. |
Module 2: Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to the dimer of the starting aminothiophene, and yield is <30%. Why?
Diagnosis: Thermal Degradation / Oxidative Stress.
Root Cause: 2-aminothiophenes are electron-rich and prone to auto-oxidation, forming azo-dimers or imino-tautomers, especially at elevated temperatures (
-
Purge: Ensure the reaction vessel is rigorously purged with Argon/Nitrogen.
-
Cool Down: Do not heat to reflux to "push" the reaction. If conversion is slow, add a hyper-nucleophilic catalyst like DMAP (4-dimethylaminopyridine) (5-10 mol%) rather than increasing temperature.
-
Check Substitution: If your aminothiophene is unsubstituted at the 3-position, it is inherently unstable. Ensure you are using a Gewald product (e.g., 3-carboxylate or 3-cyano substituted) which stabilizes the amine.
Q2: The reaction turns into a thick slurry at
-
Solvent Switch: Transition from pure DCM to a DCM:THF (3:1) mixture. THF disrupts the crystal lattice of the acid chloride more effectively.
-
Stepwise Warming: Initiate addition at
to control the exotherm, then immediately allow the bath to expire to room temperature ( ) to solubilize the reagents.
Q3: I see a significant amount of "hydrolyzed" acid (Bromobenzoic acid) in the crude. Diagnosis: Moisture Contamination vs. Competitive Hydrolysis. Root Cause: The electron-withdrawing bromine atom makes the carbonyl carbon more susceptible to nucleophilic attack—including by trace water. Solution:
-
Reagent Quality: Do not trust the bottle label. Titrate or recrystallize the acid chloride if it’s old.
-
Base Protocol: Use dry Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Ensure the base is added to the amine before the acid chloride is introduced to scavenge HCl immediately.
Module 3: Visualized Workflows
Figure 1: Reaction Mechanism & Thermal Checkpoints
Caption: Logical flow of the acylation process highlighting critical temperature control points to prevent side reactions.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving yield and purity issues during bromobenzamido thiophene synthesis.
Module 4: Validated Experimental Protocol
Protocol ID: BBT-SYN-04 Reaction: N-acylation of 2-amino-3-carbethoxythiophene with 4-bromobenzoyl chloride.
Reagents:
-
Amine: 2-amino-3-carbethoxythiophene (1.0 equiv) [Synthesized via Gewald Reaction]
-
Electrophile: 4-bromobenzoyl chloride (1.1 equiv)
-
Base: Triethylamine (TEA) (1.5 equiv) or DIPEA (1.2 equiv)
-
Catalyst: DMAP (0.05 equiv) [Optional, only if kinetics are sluggish]
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Amine (1.0 equiv) and DCM .
-
Add Base (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT) to ensure full deprotonation/homogeneity.
-
-
Controlled Addition (
):-
Submerge the flask in an ice/water bath (
). -
Dissolve 4-bromobenzoyl chloride in a minimal amount of DCM (or THF if solubility is poor).
-
Crucial Step: Add the acid chloride solution dropwise over 15–20 minutes. Monitor internal temperature; do not allow it to exceed
.
-
-
Reaction Phase (RT):
-
Remove the ice bath and allow the mixture to warm to RT (
) naturally. -
Stir for 3–4 hours.
-
TLC Monitoring: Check consumption of the aminothiophene (usually more polar/fluorescent) vs. the product (less polar).
-
-
Work-up:
-
Quench with saturated aqueous
(removes unreacted acid chloride). -
Extract with DCM (
). -
Wash organic layers with
(removes excess base/DMAP) followed by Brine. -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol is often sufficient for bromobenzamido derivatives due to their high crystallinity.
-
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Retrieved from 3
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Retrieved from 5
-
BenchChem Support Team. (2025). A Comparative Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride and 2-Aminobenzoyl Chloride. Retrieved from 4
-
Putra, A. E., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stabilizing 2-(2-Bromobenzamido)thiophene-3-carboxamide (TPCA-1)
[1]
Executive Summary & Chemical Vulnerabilities
2-(2-Bromobenzamido)thiophene-3-carboxamide , commonly known as TPCA-1 , is a potent and selective inhibitor of IKK-2.[1][2][3][4][5][6][7] While highly effective in blocking the NF-κB signaling pathway, its chemical structure contains specific functional groups that render it susceptible to environmental degradation.[1]
To ensure assay reproducibility, researchers must mitigate three primary degradation vectors:
-
Hydrolytic Cleavage: The amide linkage connecting the bromophenyl ring to the thiophene core is susceptible to hydrolysis, particularly in the presence of moisture and non-neutral pH.
-
Photolytic Dehalogenation: The aryl bromide moiety is prone to homolytic cleavage under UV/visible light exposure, leading to the formation of radical intermediates and loss of potency.
-
Oxidative Stress: The thiophene ring system is electron-rich and can undergo oxidation if exposed to atmospheric oxygen over prolonged periods in solution.
Storage & Handling Protocols
A. The "Golden Standard" Storage Workflow
The following decision tree outlines the optimal storage strategy to maximize shelf-life.
Figure 1: Decision matrix for TPCA-1 storage.[1] Blue/Green paths indicate stable states; Red/Yellow paths indicate high-risk transition points.[1]
B. Step-by-Step Solubilization Protocol
Objective: Prepare a 10 mM stock solution (Molecular Weight: 279.29 g/mol ) while minimizing hydrolysis.
-
Equilibration: Allow the lyophilized vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating immediate hydrolysis.[1]
-
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).
-
Avoid: Ethanol (lower solubility, volatile) and aqueous buffers (immediate precipitation).[1]
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex gently.
-
Note: Solubility is typically ~15–30 mg/mL in DMSO [1][2].
-
-
Aliquoting: Immediately dispense into light-protective (amber) microtubes. Volume should match your typical single-experiment requirement (e.g., 20 µL or 50 µL).[1]
-
Freezing: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Troubleshooting Guide & FAQs
Scenario 1: Precipitation in Cell Culture Media
User Report: "I added my 10 mM DMSO stock directly to the cell culture media, and the solution turned cloudy."
Root Cause: TPCA-1 is highly hydrophobic. Rapid addition to aqueous media causes "crashing out" (precipitation), reducing the effective concentration and bioavailability.[1]
Correction Protocol:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute the stock 1:10 in DMSO or a 50:50 DMSO:PBS mixture (if stability allows for <10 mins) before adding to media.
-
Sonication: If precipitation occurs in the stock tube, warm to 37°C and sonicate briefly. If precipitation occurs in the media, the experiment is likely compromised; filter sterilization will remove the drug.
Scenario 2: Color Change (Yellowing)
User Report: "My transparent DMSO stock solution has turned a faint yellow over time."
Root Cause: This indicates Photolytic Degradation or Oxidation .[8] The bromine atom on the benzamide ring is sensitive to UV light. Cleavage of this bond creates radical species that polymerize or react with DMSO, forming colored byproducts.
Correction Protocol:
-
Verification: Run a spot-check via LC-MS.[1] If the primary peak (279.3 m/z) is diminished or new peaks appear (e.g., de-brominated species ~200 m/z), discard the stock.[1]
-
Prevention: Always use amber tubes and wrap storage boxes in aluminum foil.
Scenario 3: Loss of Potency after Freeze-Thaw
User Report: "The IC50 shifted from 18 nM to >100 nM after using the same stock tube for a month."
Root Cause: Hygroscopic Hydrolysis . DMSO is hygroscopic (absorbs water from air).[1] Every time a frozen stock is opened, it absorbs moisture.[1] This water attacks the amide bond of TPCA-1 during the thaw phases.
Correction Protocol:
-
Strict Rule: Never refreeze a thawed aliquot. Discard unused portions.
Mechanistic Deep Dive: Degradation Pathways
Understanding how the molecule breaks down allows for better preventative measures.
Figure 2: Primary degradation pathways.[1] Hydrolysis splits the molecule at the central amide bond. Photolysis attacks the halogenated ring.
Quantitative Stability Data Summary
| Condition | State | Stability Estimate | Major Risk |
| -20°C (Desiccated) | Solid Powder | > 2 Years | Moisture entry upon opening |
| -80°C | DMSO Solution | 6 Months | Freeze-thaw cycles |
| -20°C | DMSO Solution | 1 Month | Slow hydrolysis |
| +4°C / RT | DMSO Solution | < 1 Week | Oxidation / Hydrolysis |
| Aqueous Media | Solution | < 24 Hours | Precipitation / Hydrolysis |
References
-
Selleck Chemicals. TPCA-1 Datasheet & Quality Control. Retrieved from [1]
-
Cayman Chemical. TPCA-1 Product Information & Physical Properties. Retrieved from [1]
-
Tocris Bioscience. TPCA-1 Stability and Storage Guidelines. Retrieved from [1]
-
Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381.[1][5][6][7]
-
Waterman, K. C., & Adami, R. C. (2005). "Accelerated aging: prediction of chemical stability of pharmaceuticals."[1] International Journal of Pharmaceutics, 293(1-2), 101-125.[1] (General reference for amide hydrolysis kinetics).
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atsjournals.org [atsjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 8. pharmacy180.com [pharmacy180.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Validation of 2-(2-Bromobenzamido)thiophene-3-carboxamide
In the landscape of contemporary drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. For medicinal chemists and drug development professionals, the certainty that the molecule in the vial is the molecule they designed is paramount for the integrity of downstream biological data and for navigating the complex regulatory environment. Mass spectrometry (MS) stands as a principal analytical tool for this purpose, offering unparalleled sensitivity, speed, and structural insight.[1]
This guide provides an in-depth, comparative analysis of mass spectrometry-based strategies for the validation of 2-(2-Bromobenzamido)thiophene-3-carboxamide, a representative novel scaffold. We will move beyond rote protocols to explore the causality behind experimental choices, comparing the utility of different ionization techniques and analytical approaches to provide a robust, self-validating framework for this class of molecules.
The Target Molecule: Physicochemical & Mass Spectrometric Considerations
2-(2-Bromobenzamido)thiophene-3-carboxamide (C12H9BrN2O2S) presents several key structural features that inform our analytical strategy:
-
Two Amide Moieties: The primary (-CONH2) and secondary (-NHCO-) amides are polar and contain basic nitrogen atoms, making them prime candidates for protonation.
-
Aromatic Systems: The presence of both a thiophene and a brominated benzene ring suggests a stable structure.
-
Bromine Isotope: The natural isotopic abundance of bromine (79Br ≈ 51% and 81Br ≈ 49%) will produce a characteristic M/M+2 isotopic pattern, a critical diagnostic feature.
Calculated Molecular Weight:
-
Monoisotopic Mass: 327.9626 u
-
Average Mass: 329.18 u
The primary goal of our validation is twofold: first, to confirm the elemental composition via accurate mass measurement, and second, to verify the connectivity of the structural fragments through fragmentation analysis.
Comparative Analysis of Ionization Techniques
The initial and most critical choice in an MS experiment is the ionization method. For a molecule like our target, "soft" ionization techniques are required to preserve the intact molecule for initial mass measurement.[2]
| Ionization Technique | Principle | Suitability for Target Molecule | Expected Ion Species |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating gas-phase ions from solution.[3][4] | Excellent. The polar amide groups are readily protonated in solution, making ESI a highly efficient ionization method for this compound.[5] | [M+H]+, [M+Na]+ |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions. | Good. Suitable for moderately polar compounds. It can be a viable alternative to ESI, particularly if matrix effects are an issue. | [M+H]+ |
Verdict: Electrospray Ionization (ESI) is the superior choice for this molecule. Its mechanism is perfectly suited to the polar, protic nature of the amide functionalities, promising high ionization efficiency and a strong signal for the protonated molecule, [M+H]+. We will proceed with ESI as the primary technique.
High-Resolution Mass Spectrometry (HRMS): The First Pillar of Validation
High-resolution mass spectrometry, typically performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula.[6][7] This is a non-negotiable step in validating a novel compound.[8]
Experimental Protocol: ESI-HRMS Direct Infusion
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The formic acid ensures an acidic environment to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Method Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 30 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
Scan Range: m/z 100-500
-
Resolution: 70,000 FWHM
-
-
Data Analysis: Identify the monoisotopic mass of the [M+H]+ ion and its corresponding M+2 isotopic peak. Calculate the mass error in parts-per-million (ppm).
Expected Data & Interpretation:
| Parameter | Theoretical Value | Hypothetical Experimental Value | Mass Error (ppm) | Conclusion |
| [M+H]+ (C12H10Br79N2O2S+) | 328.9704 | 328.9701 | -0.91 | Excellent match. |
| [M+2+H]+ (C12H10Br81N2O2S+) | 330.9684 | 330.9682 | -0.60 | Excellent match. |
| Isotopic Ratio (M:M+2) | ~1:1 | ~1:1 | N/A | Confirms the presence of one bromine atom. |
A mass error of < 2 ppm provides extremely high confidence in the assigned elemental formula of C12H9BrN2O2S.[6] This result, combined with the correct isotopic pattern, strongly supports the identity of the target compound.
Tandem Mass Spectrometry (MS/MS): The Second Pillar of Validation
While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to confirm how they are connected.[2][9] In an MS/MS experiment, the protonated molecule ([M+H]+) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[10] The resulting fragment ions provide a structural fingerprint of the molecule.[2][10]
Predicted Fragmentation Pathway:
The most labile bond in the protonated molecule is the secondary amide bond. Cleavage of this bond is expected to be the primary fragmentation pathway.[11]
Experimental Protocol: LC-MS/MS
Coupling liquid chromatography (LC) to the MS/MS system allows for the separation of the target compound from any potential impurities or isomers prior to fragmentation analysis.[1]
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
MS/MS Method:
-
Select the precursor ion for [M+H]+ (m/z 328.97).
-
Apply a normalized collision energy (NCE) of 20-40 eV.
-
Acquire the product ion spectrum.
-
Expected Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure | Interpretation |
| 328.97 | 182.95 / 184.95 | [C7H4BrO]+ | Key Fragment. Confirms the 2-bromobenzoyl moiety. The 1:1 isotopic pattern is preserved. This is a common fragment for benzamides.[12] |
| 328.97 | 143.03 | [C5H7N2OS]+ | Key Fragment. Confirms the 2-aminothiophene-3-carboxamide portion of the molecule. |
| 182.95 / 184.95 | 154.96 / 156.96 | [C6H4Br]+ | Loss of CO from the bromobenzoyl cation. |
| 182.95 / 184.95 | 77.04 | [C6H5]+ | Loss of Br and CO. While less specific, its presence is consistent with the proposed structure.[12] |
The observation of these key fragments, particularly the complementary pair at m/z 182.95/184.95 and m/z 143.03, provides definitive evidence for the connectivity of the two main structural components via the secondary amide bond.
Integrated Validation Workflow
A robust validation strategy integrates multiple techniques into a logical sequence. Each step provides a layer of evidence that, when combined, leads to an irrefutable structural confirmation.
Conclusion
The structural validation of a novel compound like 2-(2-Bromobenzamido)thiophene-3-carboxamide is not achieved by a single experiment, but by a synergistic combination of high-resolution and tandem mass spectrometry.
-
ESI-HRMS serves as the first line of validation, confirming the elemental composition with high certainty through accurate mass and isotopic pattern analysis.
-
LC-MS/MS provides the definitive proof of structure, elucidating the connectivity of the molecular framework by analyzing characteristic fragment ions.
By employing this dual-pillar approach, researchers can have the utmost confidence in the identity and integrity of their synthesized compounds, ensuring the reliability of subsequent research and development efforts. This guide provides a template that can be adapted for a wide range of small molecules, emphasizing the importance of a logical, evidence-based analytical strategy.
References
- Mass Spectrometry Interpretation of Benzamide. Filo.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.LCGC North America.
- Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase.Journal of the American Society for Mass Spectrometry.
- Advanced techniques and applications of LC-MS in small molecule drug discovery.New Developments in LC-MS for Pharmaceutical Analysis.
- High-resolution mass spectrometry of small molecules bound to membrane proteins.PMC.
- Tandem Mass Spectrometry.PubMed.
- A review on benefits of mass spectrometry for the small molecule drug discovery.Journal of Pharmaceutical Analysis.
- Structural Elucidation.Rosalind Franklin Institute.
- Application of LCMS in small-molecule drug development.Drug Target Review.
- Applications of Tandem Mass Spectrometry: From Structural Analysis to Fundamental Studies.SciSpace.
- Observation of amide anions in solution by electrospray ionization mass spectrometry.Journal of the American Society for Mass Spectrometry.
- Electrospray ionization.Wikipedia.
- Electrospray Ionization.Creative Proteomics.
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.PMC.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Structural Elucidation - RFI [rfi.ac.uk]
- 10. scispace.com [scispace.com]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Interpretation of Benzamide Explain the interpretation.. [askfilo.com]
A Comparative Analysis of 2-(2-Bromobenzamido)thiophene-3-carboxamide and Standard PARP Inhibitors: An IC50-Focused Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic integrity.[1] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor, recognizing single- and double-strand breaks and signaling for their repair.[1] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage selectively kills cancer cells.[2][3] This has led to the development and FDA approval of several PARP inhibitors, including Olaparib, Talazoparib, Niraparib, and Veliparib, for various cancers.[4]
The compound 2-(2-Bromobenzamido)thiophene-3-carboxamide belongs to a class of thiophene carboxamides, which have shown promise as scaffolds for various therapeutic agents, including anticancer compounds.[5][6] Given its structural similarity to known PARP inhibitors that feature a benzamide pharmacophore, this guide will evaluate its inhibitory concentration (IC50) in the context of PARP1 inhibition, comparing it with clinically relevant standards.
Comparative Analysis of In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In the context of enzymatic assays, it represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
While specific IC50 data for 2-(2-Bromobenzamido)thiophene-3-carboxamide against PARP1 is not yet widely published in peer-reviewed literature, we can infer its potential by examining the class of 2-acylaminothiophene-3-carboxamides, which have been identified as kinase inhibitors.[7] For the purpose of this guide, we will compare the established IC50 values of standard PARP inhibitors to provide a benchmark for evaluating novel compounds like the one .
The table below summarizes the cell-free enzymatic IC50 values for leading PARP inhibitors against PARP1 and PARP2, the two most homologous and targeted isoforms.[8][9]
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| Talazoparib | 0.57[2][4] | - | Considered the most potent PARP trapper, enhancing cytotoxicity.[4] |
| Olaparib | 5[1] | 1[1] | First-in-class approved PARP inhibitor. |
| Niraparib | 3.8[1] | 2.1[1] | Potent PARP1/2 inhibitor. |
| Veliparib | 5.2 (Ki)[8] | 2.9 (Ki)[8] | Considered a weaker PARP trapper, potentially leading to a different toxicity profile.[10][11] |
Note: IC50 values can vary based on assay conditions, such as the concentration of the NAD+ substrate. For instance, the IC50 for Olaparib was found to be 7.47 nM at 10µM NAD+ and 55.62 nM at 100µM NAD+, demonstrating competitive inhibition.[12]
Mechanism of Action and the Importance of PARP Trapping
PARP inhibitors primarily act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site.[9][13] However, their clinical efficacy is not solely dependent on catalytic inhibition. A crucial secondary mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex at the site of damage.[2][4] This trapped complex is itself a cytotoxic lesion that can stall replication forks, leading to double-strand breaks.
Talazoparib is recognized as being particularly potent at trapping PARP on DNA, which contributes to its high cytotoxicity at lower concentrations compared to other inhibitors.[2][4][14] Conversely, Veliparib is considered a weaker trapper, which may contribute to its different side-effect profile, making it a candidate for combination therapies.[10][11] When evaluating a new compound like 2-(2-Bromobenzamido)thiophene-3-carboxamide, it is essential to assess both its catalytic inhibition (IC50) and its trapping efficiency to fully understand its therapeutic potential.
Experimental Protocol: Determining PARP1 IC50
To ensure trustworthiness and scientific integrity, a detailed, self-validating protocol for determining the IC50 of a novel inhibitor against PARP1 is provided below. This colorimetric assay is based on the PARP1-catalyzed PARylation (poly-ADP-ribosylation) of histone proteins.[12][15]
Objective: To determine the concentration of 2-(2-Bromobenzamido)thiophene-3-carboxamide required to inhibit 50% of PARP1 enzymatic activity in a cell-free assay.
Materials:
-
96-well microplate (histone-coated)
-
Recombinant human PARP1 enzyme[16]
-
Activated DNA (sheared salmon sperm DNA)[16]
-
Biotinylated NAD+[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)[16]
-
Test Inhibitor: 2-(2-Bromobenzamido)thiophene-3-carboxamide (dissolved in DMSO)
-
Standard Inhibitor (Positive Control): Olaparib or Veliparib
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 0.2 N HCl)[12]
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Plate Preparation:
-
Inhibitor Preparation & Addition:
-
Prepare a serial dilution of the test compound, 2-(2-Bromobenzamido)thiophene-3-carboxamide, and the standard inhibitor (e.g., Olaparib) in assay buffer. Ensure the final DMSO concentration is below 1-2%, as higher concentrations can affect enzyme activity.[15][17]
-
Add the diluted inhibitors to the appropriate wells.
-
For "Positive Control" (100% activity) and "Blank" wells, add only the diluent solution (assay buffer with DMSO).[15]
-
-
Enzyme Reaction Initiation:
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.[12][15] The final concentration of PARP1 should be low nanomolar (e.g., 1 nM).[15]
-
Add the Master Mix to all wells except the "Blank".
-
Incubate the plate for a set time (e.g., 30-60 minutes) at room temperature to allow the PARylation reaction to proceed.[12][16]
-
-
Detection:
-
Stop the reaction by washing the plate thoroughly with wash buffer to remove unreacted components.[12]
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes. The Streptavidin-HRP will bind to the biotinylated ADP-ribose polymers formed on the histones.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
-
Signal Development and Measurement:
-
Add the colorimetric HRP substrate (TMB) to all wells and incubate until a blue color develops (typically 15-30 minutes).[12]
-
Stop the color development by adding the Stop Solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of PARP1 activity.[12]
-
-
Data Analysis:
-
Subtract the "Blank" absorbance from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control" (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the colorimetric PARP1 IC50 determination assay.
Caption: Simplified PARP1 signaling pathway and mechanism of inhibition.
Conclusion
The evaluation of 2-(2-Bromobenzamido)thiophene-3-carboxamide as a potential PARP inhibitor requires rigorous testing against established benchmarks. The standard inhibitors—Talazoparib, Olaparib, Niraparib, and Veliparib—exhibit potent low-nanomolar IC50 values in enzymatic assays. For the novel thiophene carboxamide derivative to be considered a viable candidate for further development, it must demonstrate comparable or superior potency. Furthermore, a comprehensive assessment must include not only its catalytic inhibition (IC50) but also its ability to trap PARP-DNA complexes, a key determinant of clinical efficacy. The detailed protocol provided herein offers a robust framework for conducting such evaluations, ensuring data integrity and comparability across different compounds. Future studies should focus on generating these critical datasets to accurately position 2-(2-Bromobenzamido)thiophene-3-carboxamide within the competitive landscape of PARP inhibitors.
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Langelier, M. F., et al. (2020). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. RSC Chemical Biology. [Link]
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Meli, R., et al. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]
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Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PMC. [Link]
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de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. PMC. [Link]
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A Comparative Analysis of Bromobenzamido vs. Chlorobenzamido Thiophene Derivatives: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the thiophene nucleus is a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its versatility allows for a wide range of structural modifications to modulate biological activity. Among these, the introduction of halogenated benzamido moieties has proven to be a fruitful strategy in the design of novel therapeutic agents. This guide provides a comprehensive comparative analysis of two closely related classes of these derivatives: bromobenzamido and chlorobenzamido thiophenes.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, physicochemical properties, and biological activities of these compounds. By delving into the subtle yet significant differences imparted by bromine versus chlorine substitution, we aim to provide actionable insights for the rational design of next-generation thiophene-based therapeutics.
Synthetic Strategies: A Comparative Overview
The synthesis of both bromobenzamido and chlorobenzamido thiophene derivatives generally follows convergent chemical pathways, primarily involving the amidation of a substituted aminothiophene with a corresponding halogenated benzoic acid or benzoyl chloride. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the thiophene and phenyl rings.
A common and effective method involves the coupling of a thiophene carboxylic acid with a halogenated aniline in the presence of a coupling agent.
Experimental Protocol: General Amide Coupling Reaction
-
Acid Activation: To a solution of the selected thiophene carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).[1]
-
Reaction Mixture Stirring: Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the respective bromoaniline or chloroaniline (1.1 equivalents) to the reaction mixture.
-
Reaction Progression and Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(halophenyl)thiophene-carboxamide.
The choice between bromo- or chloro-substituted starting materials in these synthetic schemes has minimal impact on the overall reaction efficiency, with yields being primarily dependent on the specific substitution patterns and the steric hindrance around the reactive sites.
Diagram: General Synthetic Pathway for Halogenated Benzamido Thiophene Derivatives
Caption: General synthetic route for the preparation of target compounds.
Physicochemical Properties: The Halogen Effect
The substitution of a bromine atom for a chlorine atom on the benzamido moiety introduces distinct changes in the physicochemical properties of the resulting thiophene derivative. These differences, though subtle, can have profound implications for the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Bromobenzamido Derivatives | Chlorobenzamido Derivatives | Rationale and Implication |
| Molecular Weight | Higher | Lower | The larger atomic mass of bromine increases the overall molecular weight, which can influence diffusion and membrane permeability. |
| Lipophilicity (logP) | Generally Higher | Generally Lower | Bromine is more lipophilic than chlorine. Increased lipophilicity can enhance membrane permeability but may also lead to increased metabolic susceptibility and reduced aqueous solubility.[3] |
| Polarizability | Higher | Lower | The larger electron cloud of bromine makes it more polarizable. This can lead to stronger van der Waals interactions with biological targets.[3] |
| Hydrogen Bonding | Weaker Acceptor | Stronger Acceptor | The higher electronegativity of chlorine makes it a slightly better hydrogen bond acceptor compared to bromine. This can influence interactions with protein active sites. |
| Metabolic Stability | Potentially more labile C-Br bond | More stable C-Cl bond | The carbon-bromine bond is generally weaker than the carbon-chlorine bond, potentially leading to different metabolic pathways and rates of degradation. |
These fundamental differences in physicochemical properties are critical considerations during the lead optimization phase of drug discovery. For instance, a shift from a chloro to a bromo substituent might be explored to enhance binding affinity through increased lipophilic interactions, but this must be balanced against potential liabilities such as decreased solubility and altered metabolic stability.
Biological Activity: A Comparative Look at Therapeutic Potential
Both bromobenzamido and chlorobenzamido thiophene derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents. A direct comparison of their efficacy is often complicated by the diverse substitution patterns and biological targets explored in different studies. However, by examining structurally related compounds, we can infer valuable structure-activity relationships (SAR).
Anticancer Activity
Thiophene carboxamides have been identified as promising anticancer agents, with some derivatives acting as biomimetics of natural products like Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[4][5][6]
In a study of thiophene carboxamide derivatives as CA-4 biomimetics, compounds with a halogenated phenyl ring on the carboxamide demonstrated significant antiproliferative activity against various cancer cell lines.[1] While a direct bromo versus chloro comparison within the same thiophene scaffold is not extensively documented in a single study, analysis of related isoxazole-carboxamides, which share a similar pharmacophore, revealed that a 2-chlorophenyl substituent led to significant activity against hepatocellular carcinoma (Hep3B) cells. Further modification with a 2-chloro-6-fluorophenyl group enhanced this potency.[1] This suggests that the electronic and steric effects of the halogen, along with its position on the phenyl ring, are crucial for anticancer efficacy.
The general observation is that the introduction of a halogen, be it chlorine or bromine, often enhances anticancer activity compared to the unsubstituted analog. The choice between bromine and chlorine can fine-tune the activity, with the optimal choice being target-dependent.
Antimicrobial Activity
Halogenated thiophene derivatives have also shown considerable promise as antimicrobial agents. Studies on various thiophene-based compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7][8]
For instance, a series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity.[7] In this study, derivatives containing a chlorophenylazo group were tested. The results indicated that the position and nature of other substituents on the thiophene and phenyl rings played a significant role in modulating the antimicrobial potency.[7]
While direct comparative data for bromobenzamido versus chlorobenzamido thiophenes in antimicrobial assays is sparse, the general principles of SAR suggest that the increased lipophilicity of brominated compounds could enhance their ability to penetrate bacterial cell membranes, potentially leading to improved activity, particularly against Gram-positive bacteria. However, this is a generalization, and the specific interactions with the molecular target remain the ultimate determinant of activity.
Diagram: Key Factors Influencing Biological Activity
Caption: The interplay between halogen choice, physicochemical properties, and biological activity.
Conclusion and Future Directions
The comparative analysis of bromobenzamido and chlorobenzamido thiophene derivatives reveals that the choice of halogen is a critical design element that can significantly influence the physicochemical and biological properties of the resulting compounds. While both classes of compounds have demonstrated promising therapeutic potential, particularly in the realms of oncology and infectious diseases, the selection of bromine versus chlorine is not a matter of simple substitution.
-
Bromobenzamido derivatives , with their higher lipophilicity and polarizability, may offer advantages in terms of target binding affinity through enhanced hydrophobic and van der Waals interactions.
-
Chlorobenzamido derivatives , being less lipophilic and possessing a more electronegative halogen, might exhibit more favorable solubility profiles and different hydrogen bonding capabilities.
Future research should focus on the synthesis and direct, head-to-head biological evaluation of matched pairs of bromo- and chlorobenzamido thiophene derivatives against a panel of relevant biological targets. Such studies, coupled with in-depth ADME profiling and structural biology investigations, will provide a clearer understanding of the nuanced effects of these halogens and enable a more rational approach to the design of potent and selective thiophene-based drug candidates.
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available at: [Link]
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Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]
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N-(4-amino-3-chlorophenyl)thiophene-3-carboxamide | C11H9ClN2OS - PubChem. Available at: [Link]
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(PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed. Available at: [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - ResearchGate. Available at: [Link]
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N-(4-Chlorophenyl)benzo[b]thiophene-5-carboxamide 1g - Dana Bioscience. Available at: [Link]
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Safety Operating Guide
Proper Disposal Procedures: 2-(2-Bromobenzamido)thiophene-3-carboxamide
Executive Summary
Immediate Action Required: Treat 2-(2-Bromobenzamido)thiophene-3-carboxamide as a Halogenated Organic Hazardous Waste . Due to the presence of a bromine substituent and a sulfur-containing thiophene ring, this compound must be segregated from non-halogenated solvents and oxidizers to prevent the formation of uncontrolled toxic emissions (HBr, SOx) during downstream thermal treatment.[1]
Biohazard Status: As a structural analogue to IKK-2 inhibitors (e.g., TPCA-1), this compound should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicology data proves otherwise.[1]
Hazard Identification & Chemical Logic
To dispose of this chemical safely, we must first understand the structural determinants that dictate its waste stream.
Structural Breakdown[1]
-
Bromine Atom (Ar-Br): This halogen defines the primary waste classification. Incineration of brominated compounds generates hydrogen bromide (HBr), a corrosive acid gas. Causality: This necessitates disposal in facilities equipped with wet scrubbers.
-
Thiophene Ring (C4H4S): This heterocycle contains sulfur. Upon combustion, it releases sulfur oxides (SOx). Causality: Mixing this with strong oxidizers (e.g., nitric acid waste) in a waste drum can lead to exothermic oxidation of the sulfur, risking over-pressurization.[1]
-
Amide Linkages: generally stable, but can hydrolyze in strong acid/base waste streams, potentially releasing substituted anilines or thiophenes.[1]
Physical & Chemical Properties for Disposal
| Property | Value/Description | Disposal Implication |
| Physical State | Solid (Crystalline powder) | Requires "Solid Hazardous Waste" segregation unless dissolved. |
| Halogen Content | Yes (Bromine) | MUST go to Halogenated Waste stream. |
| Water Solubility | Low/Insoluble | Do not attempt to dilute and flush down the drain. |
| Reactivity | Incompatible with Strong Oxidizers | Segregate from Nitric/Perchloric acid waste.[2] |
| Bioactivity | Kinase Inhibitor (Potential) | Double-bagging required to prevent cytotoxic dust exposure. |
Waste Stream Classification
Proper classification ensures regulatory compliance (EPA RCRA) and safety during transport.
-
Primary Waste Code: D001 (Ignitable, if in flammable solvent) or Characteristic Toxic (if specific leachate limits are met, though often classified under generic halogenated organic codes in research settings).[1]
-
Lab-Scale Designation: Halogenated Organic Waste .
-
Segregation Rule: Never mix with "Non-Halogenated" waste (e.g., pure Acetone/Ethanol) if possible, as this increases the volume of waste requiring expensive halogen-specific incineration.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stocks, spills, or weighing residuals.[1]
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag (Zip-lock type).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Consolidation: Deposit the HDPE jar into the laboratory's Solid Hazardous Waste Drum .
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Effluent)
Use this for mother liquors or solutions in DMSO, Methanol, or DCM.[1]
-
Solvent Assessment: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): The entire mixture is Halogenated Waste.
-
If Non-Halogenated (Methanol, DMSO): Because the solute contains Bromine, the entire mixture must be defaulted to the Halogenated Waste stream to protect the incinerator catalytic beds downstream.[1]
-
-
Collection: Pour into the Halogenated Organic Solvent carboy (typically yellow or safety-coated glass).
-
Log Entry: Immediately record the volume and chemical name on the waste container's log sheet. Crucial: Note the presence of "Organic Sulfur" (Thiophene) if your facility requires specific sulfur tracking.
Protocol C: Contaminated Debris (Gloves/Weigh Boats)[1]
-
Gross Contamination: If visible powder remains on gloves/paper, treat as Solid Hazardous Waste (Protocol A).
-
Trace Contamination: If no visible residue exists, dispose of in the Dry Laboratory Waste (Chemically Contaminated Trash), usually a lined fiberboard box or distinct bin, not regular office trash.[1]
Operational Disposal Workflow
The following decision tree illustrates the logic flow for disposing of 2-(2-Bromobenzamido)thiophene-3-carboxamide to ensure compliance and safety.
Figure 1: Decision logic for segregating brominated amide waste. Note the critical convergence of all liquid solutions into the Halogenated stream to prevent corrosion in non-specialized incinerators.
Emergency Spill Procedures
In the event of a benchtop spill of the solid powder:
-
PPE Upgrade: Immediately don double nitrile gloves and a P95/N95 particulate respirator (if outside a fume hood) to avoid inhalation of bioactive dust.
-
Dry Containment: Do not wet the powder initially (this spreads the contamination). Cover the spill with a generic absorbent pad or paper towel to prevent air currents from dispersing dust.
-
Collection: Gently sweep the powder into a dustpan or scoop using a card. Place waste into a bag (Protocol A).
-
Wet Wipe: Clean the surface with a soap/water solution. Place used wipes into the Solid Hazardous Waste container, not the trash.
References
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]
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U.S. Environmental Protection Agency (EPA). (2024). Regulations for Hazardous Waste Identification and Classification (40 CFR Part 261). [Link][1]
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Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]
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PubChem. Compound Summary: Thiophene-3-carboxamide derivatives (General Structural Data). National Library of Medicine. [Link]
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Navigating the Unseen Threat: A Senior Application Scientist's Guide to Handling 2-(2-Bromobenzamido)thiophene-3-carboxamide
For the pioneering researchers and scientists in drug development, the novel compound 2-(2-Bromobenzamido)thiophene-3-carboxamide represents a frontier of discovery. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each precaution is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work can proceed without compromising your well-being.
I. Hazard Assessment: Understanding the Invisible Risks
The molecular structure of 2-(2-Bromobenzamido)thiophene-3-carboxamide, featuring a brominated benzene ring and a thiophene carboxamide moiety, suggests several potential hazards that must be proactively managed.
-
Dermal and Eye Irritation: Aromatic amides and halogenated compounds are frequently cited as skin and eye irritants.[1][2][3][5] Direct contact could lead to redness, itching, and inflammation. More severe exposure might result in chemical burns.
-
Respiratory Tract Irritation: Fine powders of organic compounds can easily become airborne. Inhalation of 2-(2-Bromobenzamido)thiophene-3-carboxamide dust may irritate the respiratory tract, causing coughing, shortness of breath, or other discomfort.[1][2][5]
-
Harmful if Swallowed: Many related compounds are classified as harmful if ingested, with the potential for systemic toxic effects.[1][3][5][6]
This proactive hazard identification forms the logical basis for the stringent personal protective equipment (PPE) and handling protocols that follow.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical element of risk mitigation.[7][8][9][10] For handling 2-(2-Bromobenzamido)thiophene-3-carboxamide, a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing or aerosol generation.[11] | Protects against accidental splashes of solutions or airborne particles from entering the eyes, a primary route of chemical exposure.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[11] | Prevents direct skin contact with the compound, mitigating the risk of dermal irritation or absorption. |
| Body Protection | A fully buttoned laboratory coat.[11] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below permissible limits, or if handling procedures are likely to generate significant dust.[7][11] | Prevents the inhalation of airborne particles, safeguarding the respiratory system. |
DOT Script for PPE Selection Workflow:
Caption: A workflow diagram for selecting appropriate PPE.
III. Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is essential to minimize exposure and prevent accidental release.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container should be tightly closed.
-
Working Environment: All handling of solid 2-(2-Bromobenzamido)thiophene-3-carboxamide should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Weighing and Aliquoting: When weighing, use a balance inside the fume hood or in a designated weighing enclosure. Use anti-static tools to prevent dispersal of the powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all work surfaces.
IV. Disposal Plan: Responsible Stewardship
Proper disposal of 2-(2-Bromobenzamido)thiophene-3-carboxamide and any contaminated materials is a critical final step in the experimental workflow.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Procedure: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed disposal company.[1][2] Never dispose of this compound down the drain or in regular trash.[13]
DOT Script for Disposal Workflow:
Caption: A workflow for the proper disposal of chemical waste.
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the environment. This commitment to responsible chemical handling is the bedrock upon which scientific advancement is built.
V. References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Alfa Aesar. (2025, September 14). Thiophene-2-carboxaldehyde Safety Data Sheet. Retrieved from [Link]
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Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
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American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. Retrieved from [Link]
-
Georganics. (n.d.). BENZO[B]THIOPHENE-2-CARBOXALDEHYDE Safety Data Sheet. Retrieved from [Link]
-
Al-Dies, A. M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(15), 5829. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]
-
Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(2), o278-o280. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. georganics.sk [georganics.sk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
